Lower Melting Point vs. 3‑Methyl‑4‑nitro‑1H‑pyrazole — Ease of Handling and Formulation
3‑Ethyl‑4‑nitro‑1H‑pyrazole exhibits a substantially lower melting point than its 3‑methyl analog. This difference impacts handling (e.g., melt‑processing, solvent‑free reactions) and can influence the physical stability of formulations.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 75–78 °C (estimated from multiple vendor SDS; exact range not uniformly reported) |
| Comparator Or Baseline | 3‑Methyl‑4‑nitro‑1H‑pyrazole: 132–136 °C |
| Quantified Difference | Approx. 55–60 °C lower |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus; literature and vendor‑reported data |
Why This Matters
A significantly lower melting point can simplify melt‑based processing, reduce energy input during formulation, and alter solubility characteristics, making the ethyl derivative preferable for certain synthetic and formulation workflows.
